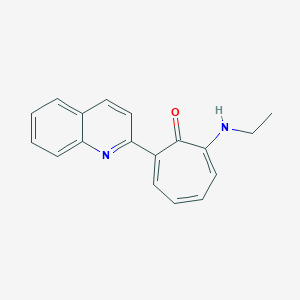![molecular formula C19H17F2N3O6S2 B288092 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FS-1 is a sulfonamide-based compound that has been shown to possess potent anticancer activity against a variety of cancer cell lines.
作用機序
The exact mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cancer cell proliferation and migration. This compound has also been shown to inhibit angiogenesis (the growth of new blood vessels), which is a key process involved in cancer progression.
実験室実験の利点と制限
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a variety of cancer cell lines, and has been shown to inhibit tumor growth in animal models. However, there are also limitations to its use in lab experiments. This compound is a highly complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use as an anticancer agent.
将来の方向性
There are several potential future directions for research on 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide. One area of focus could be on optimizing the synthesis process to make it more efficient and cost-effective. Another area of focus could be on further elucidating the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, future research could focus on developing new formulations of this compound that could improve its bioavailability and reduce potential side effects. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of cancer therapy.
合成法
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 5-fluoro-2-methoxyaniline to form this compound.
科学的研究の応用
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival rates in animal models.
特性
分子式 |
C19H17F2N3O6S2 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
5-fluoro-N-[6-[(5-fluoro-2-methoxyphenyl)sulfonylamino]pyridin-2-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17F2N3O6S2/c1-29-14-8-6-12(20)10-16(14)31(25,26)23-18-4-3-5-19(22-18)24-32(27,28)17-11-13(21)7-9-15(17)30-2/h3-11H,1-2H3,(H2,22,23,24) |
InChIキー |
KCLOVWRNQAHUDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)